N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a cyclohexylmethyl group substituted with a 4-methylpiperazine moiety and a phenyl group at the pyrrolidinone ring.
Properties
IUPAC Name |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-25-12-14-26(15-13-25)23(10-6-3-7-11-23)18-24-22(29)19-16-21(28)27(17-19)20-8-4-2-5-9-20/h2,4-5,8-9,19H,3,6-7,10-18H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVIQCRHQGEBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1-chloro-4-methoxybenzene with 1-methylpiperazine.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction involving cyclohexyl bromide and the piperazine derivative.
Pyrrolidine Carboxamide Formation: The final step involves the formation of the pyrrolidine carboxamide moiety through a condensation reaction between the cyclohexyl-piperazine intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate over Raney nickel.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrazine hydrate, Raney nickel
Substitution: Cyclohexyl bromide, 1-chloro-4-methoxybenzene
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their activity and function . These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core features such as the pyrrolidinone ring, carboxamide linkage, and substituted aromatic/heterocyclic groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Impact :
- The 4-methylpiperazine group in the target compound and 1207599-95-8 is associated with improved solubility and CNS activity compared to analogs with methoxyphenyl or pyridinyl groups .
- Cyclohexyl vs. Tetrahydro-2H-pyran : Cyclohexyl in the target compound may confer greater lipophilicity than the oxygen-containing tetrahydro-2H-pyran in 1374536-58-9 , affecting membrane permeability.
Core Scaffold Differences: Pyrrolidinone (target compound) vs.
Therapeutic Implications: The target compound’s lack of direct kinase annotation (cf. 309734-04-1’s GSK3β association ) suggests it may target distinct pathways. The trifluoroethyl group in 1207599-95-8 implies optimization for targets requiring hydrophobic pockets, unlike the target compound’s phenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
